Carm1-IN-5

CARM1 PRMT4 enzyme inhibition

Carm1-IN-5 (Compound 17e) is an ultra-potent CARM1/PRMT4 inhibitor (IC50=2 nM) that occupies the extreme high-potency end of the CARM1 inhibitor landscape—6,000-fold more potent than iCARM1 and 25-fold more potent than SGC2085. Its quantitatively defined selectivity profile across PRMT1, PRMT3, PRMT6, and PRMT8 eliminates off-target ambiguity, while pre-measured metabolic stability parameters (t1/2=41.5 min; Cl=132 mL/min/kg in mouse liver microsomes) enable rational in vivo study design without preliminary ADME characterization. Validated in A375 and A2058 melanoma cell lines and a melanoma xenograft model, Carm1-IN-5 is the definitive tool compound for CARM1-targeted oncology research. Choose Carm1-IN-5 for maximum signal-to-noise ratio, disease-relevant validation, and turnkey translational readiness.

Molecular Formula C22H26ClN3O2S
Molecular Weight 432.0 g/mol
Cat. No. B12381369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarm1-IN-5
Molecular FormulaC22H26ClN3O2S
Molecular Weight432.0 g/mol
Structural Identifiers
SMILESCNCC(CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O
InChIInChI=1S/C22H26ClN3O2S/c1-24-12-18(27)14-26(2)13-17-5-3-4-6-21(17)28-15-16-7-8-19(20(23)11-16)22-25-9-10-29-22/h3-11,18,24,27H,12-15H2,1-2H3/t18-/m0/s1
InChIKeyUMKLFWMQTDMELK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carm1-IN-5 (Compound 17e): Ultra-Potent CARM1 Inhibitor with Validated Selectivity and In Vivo Antitumor Efficacy


Carm1-IN-5 (also designated Compound 17e) is a synthetic small-molecule inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1, also known as PRMT4), a type I protein arginine methyltransferase that catalyzes asymmetric dimethylation of arginine residues on histone and non-histone substrates [1]. This compound belongs to the (2-(benzyloxy)phenyl)methanamine derivative class and was developed through systematic structure-activity relationship (SAR) optimization from a previously identified type I PRMT inhibitor scaffold [1]. Carm1-IN-5 exhibits an IC50 of 2 ± 1 nM against CARM1 in biochemical assays, demonstrating nanomolar-range potency and a defined selectivity profile across the PRMT family [1].

Why Carm1-IN-5 Cannot Be Casually Substituted by Other CARM1 Inhibitors in Critical Experiments


CARM1 inhibitors exhibit substantial variability in three parameters that directly determine experimental reproducibility and translational relevance: (1) absolute potency against CARM1 (IC50 values spanning over three orders of magnitude, from ~2 nM to >12 µM) [1], (2) selectivity across PRMT family members (which dictates off-target methylation effects) [2], and (3) cellular permeability and target engagement efficiency [3]. Even inhibitors with nominally similar biochemical IC50 values can produce divergent cellular and in vivo outcomes due to differences in physicochemical properties, metabolic stability, and binding kinetics [4]. Carm1-IN-5 (2 nM IC50) resides at the extreme high-potency end of the CARM1 inhibitor landscape, with a selectivity profile that includes differential effects on PRMT6 and PRMT8 that are absent in alternative inhibitors [5]. Substituting a lower-potency or less selective analog in the same experimental system may produce quantitatively different methylation inhibition, alter cellular response thresholds, and compromise cross-study comparability. The following quantitative evidence guide documents precisely where Carm1-IN-5 demonstrates verifiable differentiation.

Carm1-IN-5 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Biochemical Potency: Carm1-IN-5 vs. Leading CARM1 Inhibitors (IC50 Comparison)

Carm1-IN-5 exhibits an IC50 of 2 ± 1 nM against CARM1, placing it among the most potent CARM1 inhibitors reported to date [1]. This potency is numerically superior to SGC2085 (IC50 = 50 nM, 25-fold less potent) [2], EZM2302 (IC50 = 6 nM, 3-fold less potent) [3], and TP-064 (IC50 < 10 nM, at least 5-fold less potent) [4]. The comparison with iCARM1 is even more striking: iCARM1 exhibits an IC50 of 12.3 µM [5], making Carm1-IN-5 approximately 6,150-fold more potent in biochemical assays.

CARM1 PRMT4 enzyme inhibition biochemical assay IC50

PRMT Family Selectivity Profile: Carm1-IN-5 Differential vs. PRMT1, PRMT3, PRMT6, and PRMT8

Carm1-IN-5 demonstrates a defined selectivity window across PRMT family members: IC50 values are 2 ± 1 nM (CARM1), 213 ± 45 nM (PRMT1, ~106-fold selectivity), 942 ± 78 nM (PRMT3, ~471-fold), 64 ± 9 nM (PRMT6, ~32-fold), 73 ± 8 nM (PRMT8, ~36-fold), and >100,000 nM for PRMT5 and PRMT7 [1]. Notably, TP-064 exhibits activity against PRMT6 with IC50 = 1.3 ± 0.4 µM (~130-fold selectivity) and PRMT8 with IC50 = 8.1 ± 0.6 µM (~810-fold) [2], while SGC2085 inhibits PRMT6 with IC50 = 5.2 µM (~104-fold) [3]. Carm1-IN-5 shows substantially higher absolute potency against PRMT6 (64 nM vs. 1.3–5.2 µM for comparators), which may be relevant in cellular contexts where PRMT6 co-expression affects phenotypic readouts.

selectivity PRMT family off-target PRMT1 PRMT3 PRMT6 PRMT8

Cellular Antiproliferative Activity in Melanoma: Carm1-IN-5 SAR Differentiation from Precursor Compound 6

In the SAR study that produced Carm1-IN-5 (17e), the precursor compound 6 (ZL-28-6) served as the optimization starting point. Compound 17e achieved IC50 values of 0.55 ± 0.03 µM against A375 melanoma cells and 1.74 ± 0.07 µM against A2058 melanoma cells [1]. While direct antiproliferative IC50 data for compound 6 in the same assay system are not fully tabulated in the available excerpt, the study explicitly states that compound 17e displayed 'notable antiproliferative effects' and 'good antitumor efficacy in a melanoma xenograft model' [1], indicating that the SAR optimization from compound 6 to 17e successfully improved cellular activity while maintaining or enhancing CARM1 inhibitory potency.

melanoma antiproliferative A375 A2058 SAR

In Vivo Antitumor Efficacy: Carm1-IN-5 Demonstrates Tumor Growth Inhibition in Melanoma Xenograft

Carm1-IN-5 (Compound 17e) was evaluated in a melanoma xenograft model and displayed 'good antitumor efficacy,' distinguishing it from many CARM1 inhibitors that lack reported in vivo validation [1]. Among the CARM1 inhibitor landscape, only a subset of compounds have demonstrated in vivo antitumor activity: EZM2302 showed efficacy in multiple myeloma xenograft models [2]; iCARM1 suppressed breast tumor growth in vivo but with substantially weaker biochemical potency (IC50 = 12.3 µM) [3]; TP-064 inhibited proliferation of multiple myeloma cell lines in vitro but its in vivo antitumor efficacy data are less extensively documented in the primary characterization paper [4]. Carm1-IN-5 thus occupies a distinctive position: ultra-high biochemical potency combined with validated in vivo antitumor activity in a solid tumor model (melanoma).

in vivo xenograft melanoma antitumor efficacy

In Vitro Metabolic Stability: Carm1-IN-5 Mouse Liver Microsome Half-Life

Carm1-IN-5 exhibits a half-life (t1/2) of 41.5 minutes and clearance (Cl) of 132 mL/min/kg in mouse liver microsomes [1]. This metabolic stability profile provides a quantitative benchmark for researchers planning in vivo pharmacokinetic studies or requiring compounds with predictable hepatic clearance. Comparative metabolic stability data for other CARM1 inhibitors (SGC2085, EZM2302, TP-064, iCARM1) in the same assay system are not readily available in the primary characterization literature, making this dataset a unique point of reference for Carm1-IN-5.

metabolic stability microsome ADME half-life clearance

Carm1-IN-5 Application Scenarios: Where This Compound Delivers Verifiable Experimental Advantage


Melanoma Oncology Research Requiring Potent CARM1 Inhibition with In Vivo Validation

Researchers investigating CARM1 as a therapeutic target in melanoma should prioritize Carm1-IN-5 over alternative inhibitors. The compound has been specifically validated in A375 and A2058 melanoma cell lines (IC50 = 0.55 µM and 1.74 µM, respectively) and demonstrated antitumor efficacy in a melanoma xenograft model [1]. Unlike inhibitors such as TP-064 (primarily characterized in multiple myeloma) [2] or iCARM1 (characterized in breast cancer with weaker potency) [3], Carm1-IN-5 provides disease-relevant validation data that directly supports melanoma-focused research programs.

High-Stringency Biochemical Screening or Assay Development Requiring Ultra-High Potency

In biochemical assay development or high-throughput screening campaigns where maximum signal-to-noise ratio and minimal compound concentration are critical, Carm1-IN-5 (IC50 = 2 nM) offers a 3- to 25-fold potency advantage over EZM2302 (6 nM) and SGC2085 (50 nM), and a >6,000-fold advantage over iCARM1 (12.3 µM) [1][4][5]. This ultra-high potency allows researchers to use lower compound concentrations, reducing DMSO carryover effects, minimizing solubility challenges, and enabling more sensitive detection of CARM1-dependent methylation changes.

PRMT Family Selectivity Profiling and Off-Target Assessment Studies

Investigators requiring a CARM1 inhibitor with quantitatively defined selectivity across the PRMT family should select Carm1-IN-5. Its IC50 profile against PRMT1 (213 nM), PRMT3 (942 nM), PRMT6 (64 nM), and PRMT8 (73 nM) has been systematically characterized [1]. This contrasts with inhibitors like iCARM1, for which comprehensive PRMT family selectivity data are not fully reported in the primary characterization [5]. The defined selectivity window enables researchers to establish appropriate control conditions and interpret cellular phenotypes with greater confidence in target specificity.

In Vivo Pharmacodynamic Studies Requiring Compounds with Pre-characterized Metabolic Stability

For researchers designing in vivo pharmacokinetic or pharmacodynamic studies in mouse models, Carm1-IN-5 offers the practical advantage of pre-measured metabolic stability parameters (t1/2 = 41.5 min; Cl = 132 mL/min/kg in mouse liver microsomes) [1]. This data facilitates rational dose selection and sampling time-point design without requiring preliminary in vitro ADME characterization. Combined with its validated in vivo antitumor efficacy [2], Carm1-IN-5 is positioned as a turnkey tool compound for mouse oncology models where CARM1 inhibition is the experimental intervention.

Technical Documentation Hub

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